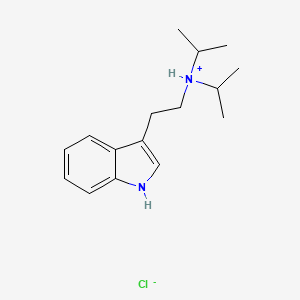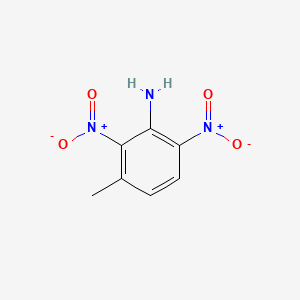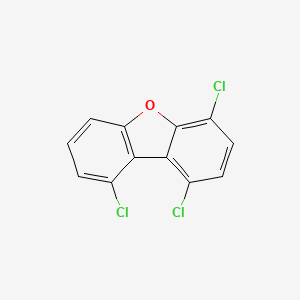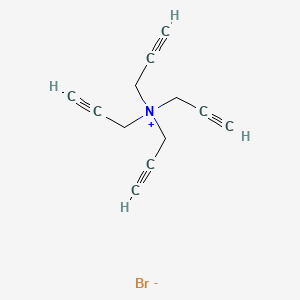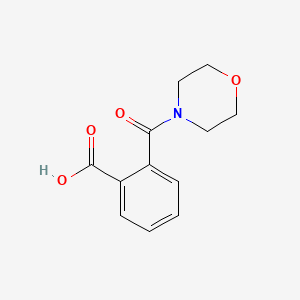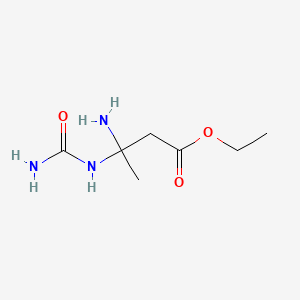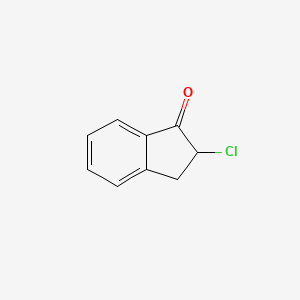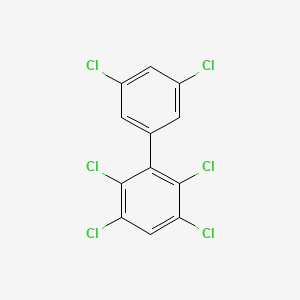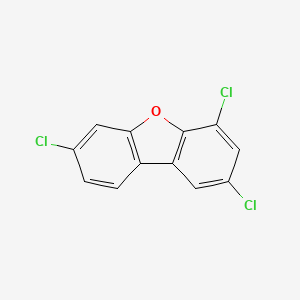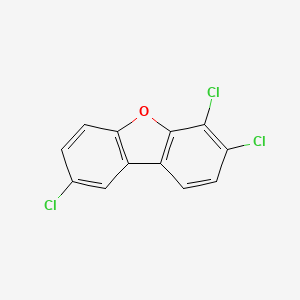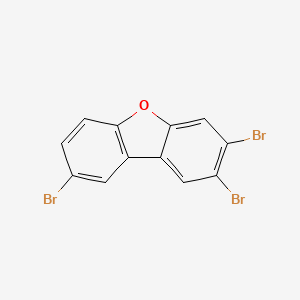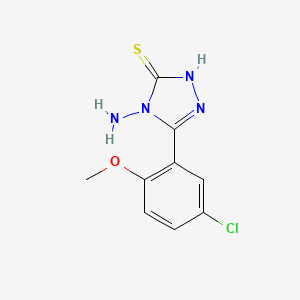
4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various 1,2,4-triazole derivatives has been explored in several studies. For instance, Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were prepared by heating thiocarbohydrazide with 3,5-dimethoxy benzoic acid and then treating with substituted benzaldehydes . Another study reported the synthesis of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (4AHT) and its tautomers, which was found to be energetically feasible at room temperature . Additionally, the synthesis of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles was accomplished starting from 4-methoxy benzoic acid using different secondary amines .
Molecular Structure Analysis
The molecular structure of these triazole derivatives has been confirmed using various spectroscopic methods. Infrared (IR), Mass, and NMR spectroscopy, along with elemental analysis, were used to confirm the chemical constituents of the synthesized Schiff bases . The bond lengths of 4AHT were found to be in good agreement with crystallographic values, and spectral analyses revealed the dominance of the thione over the thiol form . The structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole was determined using X-ray diffraction techniques and optimized using density functional theory (DFT) .
Chemical Reactions Analysis
The antifungal activity of the Schiff bases was evaluated against Candida albicans, with chloride substituted derivatives showing promising activity . The biological activities of 4AHT were explored theoretically, suggesting its potential as an inhibitor of cyclin-dependent kinase 5 enzyme . The anti-inflammatory and antinociceptive activities of 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated, with certain compounds showing appreciable activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been investigated. The Schiff bases were found to be odorless, insoluble in water, and soluble in organic solvents . The inhibition properties of 3,5-disubstituted-4-amino-1,2,4-triazoles as corrosion inhibitors on mild steel in acidic medium were studied, showing good inhibition efficiency . The acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol was investigated, classifying the substances as the 4th class of toxicity according to K. K. Sidorov .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and investigated for their potential in antimicrobial activities. The derivatives, including Schiff base and Mannich base derivatives, have been screened and some displayed good or moderate activities against various microorganisms, indicating their potential in antimicrobial treatments (Bektaş et al., 2007).
Corrosion Inhibition
The compound has been studied for its ability to inhibit corrosion of mild steel in a corrosive environment. Research has shown that 4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates significant inhibition efficiency against corrosion, suggesting its application in protecting metals from corrosion (Al-amiery et al., 2020).
Molecular Docking Studies
The compound has been part of molecular docking studies to assess its biological potential. These studies help understand the likelihood of interaction with various biological targets, indicating its potential for developing new substances with specific pharmacological activity (Fedotov et al., 2022).
Mecanismo De Acción
- Its role involves modulating neurotransmitter release, particularly acetylcholine, and influencing cognitive functions such as learning and memory .
- The compound’s interaction with the receptor results in improved working memory and cognitive function .
- By enhancing cholinergic transmission, this compound counteracts cognitive deficits associated with cholinergic hypofunction .
- Impact on Bioavailability : High bioavailability ensures effective central nervous system penetration .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Propiedades
IUPAC Name |
4-amino-3-(5-chloro-2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c1-15-7-3-2-5(10)4-6(7)8-12-13-9(16)14(8)11/h2-4H,11H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKHYQZOWIXJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


